2-[1-allyl-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-[1-allyl-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes an imidazolidinone ring, a pyridine moiety, and an ethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-allyl-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the imidazolidinone ring, followed by the introduction of the pyridine and ethoxyphenyl groups. Common reagents used in these reactions include allyl bromide, pyridine-2-carboxaldehyde, and 4-ethoxyaniline. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[1-allyl-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-[1-allyl-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-[1-allyl-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Imidazolidinones: Compounds with similar imidazolidinone rings, such as 1,3-diazolidin-2-one, share structural similarities but differ in their functional groups and biological activities.
Pyridine Derivatives: Compounds like pyridine-2-carboxamide have similar pyridine moieties but lack the imidazolidinone ring.
Thioxo Compounds: Thioxoimidazolidinones, such as 2-thioxo-1,3-thiazolidin-4-one, share the thioxo group but differ in their overall structure.
Uniqueness
The uniqueness of 2-[1-allyl-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide lies in its combination of functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C22H24N4O3S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[5-oxo-1-prop-2-enyl-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C22H24N4O3S/c1-3-13-25-21(28)19(26(22(25)30)15-17-7-5-6-12-23-17)14-20(27)24-16-8-10-18(11-9-16)29-4-2/h3,5-12,19H,1,4,13-15H2,2H3,(H,24,27) |
InChI Key |
BQAWXEJEDKTFMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=N3)CC=C |
Origin of Product |
United States |
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